(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile is a complex organic compound that features a chromenyl group, a sulfonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate alkyne.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction using a sulfonyl chloride reagent.
Formation of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction using a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, while the nitrile group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2H-chromen-3-yl)-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile
- (2E)-3-(2H-chromen-3-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile
- (2E)-3-(2H-chromen-3-yl)-2-[(4-fluorophenyl)sulfonyl]prop-2-enenitrile
Uniqueness
(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable target for research and development in various scientific fields.
Properties
Molecular Formula |
C19H15NO3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C19H15NO3S/c1-14-6-8-17(9-7-14)24(21,22)18(12-20)11-15-10-16-4-2-3-5-19(16)23-13-15/h2-11H,13H2,1H3/b18-11+ |
InChI Key |
BJSSLTWRIWRNHL-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N |
Origin of Product |
United States |
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